Product packaging for 4-Cyclopentylbut-3-yn-2-one(Cat. No.:CAS No. 116815-83-9)

4-Cyclopentylbut-3-yn-2-one

Cat. No.: B054341
CAS No.: 116815-83-9
M. Wt: 136.19 g/mol
InChI Key: SXIFUCHHJQLNCT-UHFFFAOYSA-N
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Description

4-Cyclopentylbut-3-yn-2-one is a versatile and valuable building block in organic synthesis, characterized by its terminal alkyne functionality adjacent to a ketone group and a cyclopentyl substituent. This unique structure makes it a key synthon for the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science. Its primary research value lies in its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles—a privileged scaffold in drug discovery for its bioisosteric properties and metabolic stability. Furthermore, the ketone moiety serves as a handle for subsequent transformations, including nucleophilic additions, reductions to alcohols, and reductive aminations, allowing for rapid diversification of the molecular core. The cyclopentyl group contributes significant steric bulk and lipophilicity, which can be exploited to modulate the physicochemical properties, binding affinity, and metabolic profile of lead compounds under investigation. Researchers utilize this compound in the synthesis of targeted libraries for high-throughput screening, the development of enzyme inhibitors, and the creation of novel chemical probes for biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B054341 4-Cyclopentylbut-3-yn-2-one CAS No. 116815-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)6-7-9-4-2-3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIFUCHHJQLNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Cyclopentylbut 3 Yn 2 One

Nucleophilic Additions to the Carbonyl Functionality

The carbonyl carbon of 4-Cyclopentylbut-3-yn-2-one is electrophilic and susceptible to attack by various nucleophiles. Standard carbonyl chemistry is applicable, leading to a range of addition products.

Organometallic Reagents: Hard organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are expected to add directly to the carbonyl carbon (a 1,2-addition). This reaction, after an aqueous workup, yields tertiary propargyl alcohols. For instance, reaction with methylmagnesium bromide would produce 4-cyclopentyl-2-methylpent-3-yn-2-ol.

Hydride Reductions: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, forming 4-cyclopentylbut-3-yn-2-ol. pdx.edu The choice of reagent and conditions can be tuned for selectivity.

Conjugate Additions: The presence of the alkyne in conjugation with the carbonyl group creates an extended π-system. Softer nucleophiles, such as amines or thiolates, can undergo a 1,4-conjugate addition (Michael addition) to the alkyne. For example, the reaction with primary or secondary amines can lead to the formation of β-keto enamines, which are valuable synthetic intermediates. researchgate.net

Nucleophile TypeAddition TypeExpected ProductHard Nucleophiles (e.g., Grignard Reagents)1,2-AdditionTertiary Propargyl AlcoholHydride Reagents (e.g., NaBH₄)1,2-Addition (Reduction)Secondary Propargyl AlcoholSoft Nucleophiles (e.g., Amines)1,4-Conjugate Additionβ-Keto Enamine

Electrophilic and Cycloaddition Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it a prime site for both electrophilic additions and cycloaddition reactions.

The hydration of the alkyne in this compound, typically catalyzed by acid and a mercury(II) salt, would initially produce an enol intermediate. This enol is in equilibrium with a keto tautomer. masterorganicchemistry.com While the initial product of hydration would be a β-diketone (4-cyclopentylbutane-2,3-dione), the existing ketone functionality allows for the study of complex keto-enol equilibria.

Keto-enol tautomerism is the equilibrium between a carbonyl compound (the keto form) and its corresponding enol form (a compound with a C=C double bond and an adjacent hydroxyl group). libretexts.org For simple ketones, the keto form is overwhelmingly favored. libretexts.org However, the stability of the enol form can be significantly influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. libretexts.orglibretexts.org In molecules with multiple carbonyl groups, the percentage of the enol tautomer can be substantial. libretexts.org

The position of this equilibrium is highly dependent on the solvent. mdpi.comresearchgate.net Polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents such as chloroform (B151607) can shift the equilibrium towards the enol form. mdpi.comresearchgate.net This is attributed to the stabilization of the enol tautomer through intramolecular hydrogen bonding in less polar environments. mdpi.com

Solvent TypeFavored TautomerReasonPolar Aprotic (e.g., DMSO)KetoSolvent disrupts intramolecular hydrogen bonds that stabilize the enol.Non-Polar (e.g., Chloroform)EnolAllows for the formation of a stable, internally hydrogen-bonded six-membered ring. mdpi.comPolar Protic (e.g., Methanol)IntermediateCompetes for hydrogen bonding, shifting equilibrium.

The alkyne moiety serves as an excellent dipolarophile in 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves the concerted [4π + 2π] cycloaddition of a 1,3-dipole to the alkyne. organic-chemistry.org

A key example is the Huisgen cycloaddition, where an azide (B81097) reacts with the alkyne to form a triazole. wikipedia.org Another significant transformation is the reaction with nitrile imines (often generated in situ) or nitrones to yield pyrazoles or isoxazolines, respectively. beilstein-journals.org Sydnones, which are mesoionic compounds, can also react thermally or photochemically as 1,3-dipoles to produce pyrazole (B372694) derivatives. beilstein-journals.org The regioselectivity of these additions is governed by steric and electronic factors of both the dipole and the dipolarophile. organic-chemistry.org

Beyond 1,3-dipolar cycloadditions, the alkyne can participate in other pericyclic reactions, such as transition metal-catalyzed [4+2] cycloadditions with dienes to form complex bicyclic systems. williams.edu

Reaction TypeReactantProduct HeterocycleReference1,3-Dipolar CycloadditionAzide (R-N₃)1,2,3-Triazole wikipedia.org1,3-Dipolar CycloadditionNitrile Imine (R-C≡N⁺-N⁻-R')Pyrazole beilstein-journals.org1,3-Dipolar CycloadditionNitrone (R₂C=N⁺(R')-O⁻)Isoxazoline researchgate.net[4+2] CycloadditionDiene + Ni CatalystCyclohexene derivative williams.edu

The alkyne in this compound is a versatile handle for various transition metal-catalyzed cross-coupling and cyclization reactions. These methods allow for the construction of complex carbon skeletons under mild conditions.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. scispace.com This would allow for the synthesis of derivatives such as 4-cyclopentyl-1-phenylbut-3-yn-2-one. Studies on similar substrates show this reaction proceeds in high yields with a variety of substituted aryl halides. scispace.com

Nickel-Catalyzed Cycloadditions: Nickel catalysts can promote intramolecular [4+2] cycloadditions of substrates containing both a diene and an alkyne, even when the thermal Diels-Alder reaction fails. williams.edu This method is effective for creating fused and angularly substituted ring systems. williams.edu

Gold-Catalyzed Reactions: Gold catalysts are known to activate alkyne functionalities towards nucleophilic attack. For related propargyl esters, gold catalysis can induce metu.edu.trnih.gov-acyloxy migrations, leading to the formation of gold-carbene intermediates that can undergo subsequent cyclizations. escholarship.org

Reactivity and Functionalization of the Cyclopentyl Ring System

The cyclopentyl group in this compound is a saturated aliphatic ring system. As such, it is generally less reactive than the conjugated ynone portion of the molecule. Its functionalization presents a challenge due to the lack of inherent activation and the presence of more reactive sites elsewhere in the molecule.

Direct functionalization would likely rely on free-radical reactions, such as free-radical halogenation with reagents like N-bromosuccinimide (NBS) under UV irradiation. However, the selectivity of such a reaction would be poor, potentially leading to a mixture of isomers. Furthermore, the reactive alkyne and the α-protons of the ketone could compete in side reactions.

A more controlled approach would involve using a pre-functionalized cyclopentyl starting material in the synthesis of the molecule. For example, patents on related compounds describe the use of substituted cyclopentyl and cyclohexyl groups, such as 3-methylcyclopentyl, in the synthesis of complex molecules with alkynyl side chains. google.com This suggests that building complexity into the ring system prior to its attachment to the butynone chain is a more viable strategy.

Derivatization Strategies for Heterocyclic Compound Synthesis

This compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com The strategy often involves a reaction that utilizes both the ketone and the alkyne functionalities.

A prominent method involves the condensation of the ketone with a dinucleophile, followed by cyclization involving the alkyne. For instance, reaction with hydrazine (B178648) or substituted hydrazines produces α,β-alkynic hydrazone intermediates. metu.edu.tr These hydrazones can then undergo electrophilic cyclization when treated with reagents like molecular iodine or copper(I) iodide to afford highly substituted 4-iodopyrazoles or pyrazoles, respectively. metu.edu.tr

Similarly, reaction with amidoximes can lead to conjugate addition products. These adducts can be selectively cyclized under acidic conditions to form isoxazoles or under basic conditions to yield 1,2,4-oxadiazoles. metu.edu.tr These transformations highlight the utility of the ynone scaffold in constructing diverse five-membered heterocyclic rings. metu.edu.trzioc.ru

Starting ReagentIntermediateCyclization Condition/ReagentFinal HeterocycleReferenceHydrazine (H₂NNH₂)α,β-Alkynic HydrazoneCuI, NEt₃Pyrazole metu.edu.trHydrazine (H₂NNH₂)α,β-Alkynic HydrazoneI₂, NaHCO₃4-Iodopyrazole metu.edu.trAmidoximeConjugate Addition AdductHClIsoxazole metu.edu.trAmidoximeConjugate Addition AdductKOH or NaH1,2,4-Oxadiazole metu.edu.tr

Formation of α,β-Alkynic Hydrazones as Intermediates

The initial step in several synthetic pathways involving this compound is its reaction with hydrazine derivatives to form α,β-alkynic hydrazones. metu.edu.tr These hydrazones are crucial intermediates for the subsequent synthesis of pyrazole-based compounds. The condensation reaction typically involves treating the parent ketone with hydrazine or its substituted variants. metu.edu.trnih.gov These intermediates maintain the carbon-carbon triple bond, which is essential for the subsequent cyclization steps. metu.edu.tr The formation of these hydrazones is a well-established method for preparing precursors for heterocyclic synthesis. metu.edu.tr

The general reaction for the formation of an α,β-alkynic hydrazone from this compound is depicted below:

Reaction Scheme: Formation of α,β-Alkynic Hydrazone

Generated code

Where C5H9 represents the cyclopentyl group and R' can be H or an aryl/alkyl group.

Electrophilic Cyclization Reactions Leading to Pyrazoles and 4-Iodopyrazoles

The α,β-alkynic hydrazones derived from this compound are valuable precursors for synthesizing substituted pyrazoles through electrophilic cyclization. metu.edu.tr This process involves the intramolecular attack of the hydrazone nitrogen onto the alkyne, promoted by an electrophile. metu.edu.trnih.gov

A significant application of this methodology is the synthesis of 4-iodopyrazoles. metu.edu.tr When the α,β-alkynic hydrazone intermediate is treated with molecular iodine (I₂) in the presence of a base such as sodium bicarbonate (NaHCO₃), an electrophilic cyclization occurs, yielding the corresponding 4-iodopyrazole (B32481) in good to excellent yields. metu.edu.tr This iodination-cyclization reaction is highly efficient and proceeds under mild conditions. metu.edu.tr

Furthermore, the use of copper(I) iodide (CuI) with a base like triethylamine (B128534) (NEt₃) can also facilitate the cyclization of these hydrazones to produce non-halogenated pyrazoles. metu.edu.tr The choice of the electrophile (e.g., I₂ or a copper salt) is crucial in determining the final product, allowing for selective synthesis of either pyrazoles or their 4-iodo derivatives. metu.edu.trsioc-journal.cn

The table below summarizes the outcomes of electrophilic cyclization reactions on hydrazone intermediates.

Starting Hydrazone PrecursorReagentsProductYield (%)Reference
α,β-Alkynic Hydrazone of this compoundI₂, NaHCO₃5-Cyclopentyl-4-iodo-3-methyl-1H-pyrazoleGood to Excellent metu.edu.tr
α,β-Alkynic Hydrazone of this compoundCuI, NEt₃5-Cyclopentyl-3-methyl-1H-pyrazoleGood metu.edu.tr

Conjugate Addition Reactions Yielding Isoxazoles and Oxadiazoles (B1248032)

This compound, as an α,β-unsaturated system, is susceptible to nucleophilic conjugate addition (also known as 1,4-addition). wikipedia.orglibretexts.org In this type of reaction, a nucleophile attacks the β-carbon of the alkynic ketone. This pathway is utilized in the synthesis of other heterocyclic systems, such as isoxazoles and 1,2,4-oxadiazoles, by reacting propargyl aldehydes and ketones with amidoximes. metu.edu.tr

The reaction between an α,β-alkynic ketone and an amidoxime (B1450833) initially produces a conjugate addition product. metu.edu.tr This intermediate can then be cyclized under different conditions to selectively form either isoxazoles or 1,2,4-oxadiazoles. metu.edu.tr

Isoxazole Synthesis: Treatment of the conjugate addition product with an acid, such as hydrochloric acid (HCl), promotes cyclization to form a 3,5-disubstituted isoxazole. metu.edu.tr

1,2,4-Oxadiazole Synthesis: Conversely, when the same intermediate is subjected to basic conditions, using a base like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), it cyclizes to yield a 3,5-disubstituted 1,2,4-oxadiazole. metu.edu.tr

This divergent reactivity based on the pH of the reaction medium provides a versatile method for the selective synthesis of different heterocycles from a common precursor derived from this compound. metu.edu.tr

The table below outlines the synthesis of isoxazoles and oxadiazoles from the conjugate addition intermediate.

IntermediateReaction ConditionsFinal Product TypeYield (%)Reference
Conjugate addition product of this compound and an amidoximeAcidic (e.g., HCl)IsoxazoleGood metu.edu.tr
Conjugate addition product of this compound and an amidoximeBasic (e.g., KOH, NaH)1,2,4-OxadiazoleGood to Excellent metu.edu.tr

Spectroscopic Characterization and Structural Elucidation Methodologies for 4 Cyclopentylbut 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy offers insights into the different electronic environments of hydrogen atoms within a molecule. For 4-Cyclopentylbut-3-yn-2-one, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the cyclopentyl ring and the methyl group of the ketone.

The protons on the cyclopentyl ring are expected to appear as a complex multiplet in the upfield region of the spectrum, typically between 1.5 and 2.1 ppm. This complexity arises from the various diastereotopic protons within the ring system. The methine proton on the carbon attached to the alkyne would likely be found at the downfield end of this range due to the slight deshielding effect of the triple bond.

The methyl protons of the acetyl group (–C(O)CH₃) are anticipated to resonate as a sharp singlet further downfield, generally in the range of 2.0-2.5 ppm. guidechem.com This downfield shift is a direct consequence of the deshielding effect of the adjacent carbonyl group.

Predicted ¹H NMR Data for this compound (Note: The following data is based on computational predictions and should be considered illustrative.)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.20s3H-C(O)CH
~1.95-2.10m1H-CH -C≡
~1.50-1.85m8HCyclopentyl -CH ₂-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Structural Correlations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. libretexts.org

In the predicted ¹³C NMR spectrum of this compound, the carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing in the range of 180-200 ppm for α,β-unsaturated ketones. libretexts.org The two sp-hybridized carbons of the alkyne would resonate in the characteristic region of 70-90 ppm. The carbon of the cyclopentyl ring attached to the alkyne will be slightly downfield compared to the other cyclopentyl carbons due to the electronegativity of the sp-hybridized carbon. The methyl carbon of the acetyl group will appear at a higher field, typically around 20-30 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound (Note: The following data is based on computational predictions and should be considered illustrative.)

Chemical Shift (δ) (ppm)Assignment
~185.0C =O
~90.0-C≡C -C(O)-
~80.0Cyclopentyl-C ≡C-
~35.0Cyclopentyl -C H-
~30.0Cyclopentyl -C H₂-
~25.0Cyclopentyl -C H₂-
~28.0-C(O)C H₃

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Proof

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the cyclopentyl and methyl protons to their corresponding carbons.

Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, as well as the adjacent acetylenic carbon. The methine proton of the cyclopentyl ring would show correlations to the two acetylenic carbons, providing conclusive evidence for the connection between the cyclopentyl group and the butynone chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound, with a molecular formula of C₉H₁₂O, the expected monoisotopic mass would be calculated with high precision. This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the molecular formula.

Elucidation of Key Fragmentation Pathways by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. magritek.com The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.19 g/mol ).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could lead to the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43, which is often a prominent peak in the mass spectra of methyl ketones. chemguide.co.uk Another possible α-cleavage would result in the loss of a methyl radical to give a [M-15]⁺ ion.

Cleavage of the bond between the cyclopentyl group and the alkyne could lead to the formation of a cyclopentyl cation [C₅H₉]⁺ with an m/z of 69, or a fragment corresponding to the butynone chain. The fragmentation of the cyclopentyl ring itself can also occur, typically by the loss of ethene (C₂H₄), leading to characteristic fragment ions. docbrown.info The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. libretexts.org The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. libretexts.org When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending, and the frequency of this absorption is characteristic of the bond type, the atoms involved, and their chemical environment. vscht.cz

For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the ketone (C=O), the internal alkyne (C≡C), and the aliphatic C-H bonds of the cyclopentyl and methyl groups.

The primary characteristic absorption bands expected in the IR spectrum of this compound are:

Carbonyl (C=O) Stretch: A strong, sharp absorption peak is anticipated in the region of 1680-1725 cm⁻¹. This is characteristic of a conjugated ketone, where the carbonyl group is adjacent to the carbon-carbon triple bond.

Alkyne (C≡C) Stretch: A weak to medium intensity band is expected in the range of 2190-2260 cm⁻¹ for the internal alkyne. The intensity of this peak can be variable; in symmetrical or near-symmetrical alkynes, this absorption can be very weak or even absent.

C-H Stretch (sp³): Strong absorption bands are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. These correspond to the stretching vibrations of the C-H bonds within the cyclopentyl ring and the methyl group. vscht.cz

C-H Bend: Characteristic bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region. vscht.cz

Research on analogous structures, such as ynones, confirms these expected spectral features. escholarship.org For instance, the analysis of similar compounds often shows the distinct, strong carbonyl peak and the weaker alkyne absorption in the predicted regions. escholarship.orgrsc.org

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ketone (C=O)Stretch1680 - 1725Strong
Alkyne (C≡C)Stretch2190 - 2260Weak to Medium
Aliphatic (C-H)Stretch2850 - 2960Strong
Aliphatic (C-H)Bend1350 - 1470Medium

Chromatographic Techniques for Separation and Stereochemical Analysis

Chromatographic methods are essential for the separation, purification, and analysis of chemical compounds from mixtures. csfarmacie.cz These techniques function by distributing the components of a mixture between a stationary phase and a mobile phase. csfarmacie.cz For a chiral compound like this compound, which can exist as two non-superimposable mirror images (enantiomers), stereochemical analysis is crucial, particularly in fields like pharmaceutical development where enantiomers can have different biological activities. phenomenex.com

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. nih.gov It is widely employed for assessing the purity of chemical compounds and for resolving enantiomers. heraldopenaccess.us

Purity Assessment: For purity assessment, a reversed-phase HPLC method is commonly used. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a nonpolar stationary phase (like C18) with a polar mobile phase. A detector, typically UV-Vis, measures the absorbance of the eluting components, producing a chromatogram. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess (ee) Determination: Since this compound possesses a chiral center, it is critical to determine its enantiomeric purity or enantiomeric excess (ee). heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us

Direct separation of enantiomers is achieved using chiral HPLC. mdpi.comnih.gov This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. csfarmacie.czphenomenex.com The resulting chromatogram will show two separate peaks, one for each enantiomer. The enantiomeric excess is calculated from the areas of these two peaks.

The separation of alkyne enantiomers can sometimes be challenging due to the alkyne group not being a strong UV chromophore and the limited differentiation between the alkyne and alkane segments on the stationary phase. mdpi.comnih.gov However, studies on structurally similar compounds provide a strong basis for method development. For instance, the enantiomeric ratio of (S)-1-(4-cyclopentylbut-3-yn-2-yl)naphthalene, a related compound, was successfully determined using a Chiralcel OD-H column with a mobile phase of hexane (B92381) and isopropanol. rsc.org Such conditions are a common starting point for the analysis of chiral alkynones.

Table 2: Typical HPLC Conditions for Chiral Analysis of Alkynone Compounds

ParameterConditionPurpose
Instrument High-Performance Liquid ChromatographSeparation and detection
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, AD-H) rsc.orgEnantiomeric separation
Mobile Phase Hexane/Isopropanol mixture (e.g., 99:1 v/v) rsc.orgElution of components
Flow Rate 0.5 - 1.0 mL/minControls retention time and resolution
Detection UV Detector (e.g., at 214 nm or 254 nm) rsc.orgQuantification of eluting enantiomers
Temperature Ambient (e.g., 25 °C) rsc.orgEnsures reproducible results

Computational and Theoretical Investigations of 4 Cyclopentylbut 3 Yn 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer significant insights into the electronic structure and bonding characteristics of 4-Cyclopentylbut-3-yn-2-one. The molecule's framework integrates a cyclopentyl ring, an acetylenic triple bond, and a carbonyl group, creating a conjugated system with distinct electronic features.

The electron-withdrawing nature of the carbonyl group significantly polarizes the π-system of the alkyne moiety. This polarization results in a partial positive charge (δ+) on the β-carbon (the carbon of the triple bond further from the carbonyl group) and a partial negative charge (δ-) on the oxygen atom of the carbonyl group. This charge distribution is a key determinant of the molecule's reactivity, particularly towards nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a powerful tool for quantifying this electronic delocalization. NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with intuitive chemical concepts. For this compound, NBO analysis would likely reveal significant delocalization of π-electrons from the C≡C triple bond to the C=O double bond. This is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which shows the energetic stabilization resulting from donor-acceptor interactions. A strong interaction between the filled π(C≡C) orbital (donor) and the empty π*(C=O) orbital (acceptor) would be expected.

The bonding in the cyclopentyl group is primarily sp³ hybridized carbon-carbon and carbon-hydrogen single bonds. The attachment of this aliphatic group to the sp-hybridized carbon of the alkyne introduces both steric and subtle electronic effects. While the cyclopentyl group is primarily an electron-donating group through induction, its impact on the conjugated system is likely less pronounced than resonance effects.

A hypothetical table of calculated NBO charges and key orbital interaction energies is presented below to illustrate the expected electronic distribution.

Table 1: Hypothetical NBO Analysis Data for this compound
AtomCalculated NBO Charge (a.u.)Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
O (carbonyl)-0.65π(C≡C)π(C=O)25.5
C (carbonyl)+0.50LP(O)σ(C-Cα)15.2
Cα (alkyne)-0.10
Cβ (alkyne)+0.15

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational flexibility of this compound is primarily associated with two motions: the puckering of the cyclopentyl ring and the rotation around the single bond connecting the cyclopentyl ring to the alkyne moiety.

The cyclopentyl ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry) forms. These conformations are in a dynamic equilibrium, interconverting through a low-energy process called pseudorotation. Computational studies on cyclopentane (B165970) and its derivatives have shown that the energy barrier for pseudorotation is very low, often less than 1 kcal/mol.

Rotation around the C-C single bond between the cyclopentyl ring and the butynone chain will also have a relatively low energy barrier. A relaxed potential energy surface scan would likely reveal multiple local minima corresponding to different orientations of the cyclopentyl ring relative to the planar butynone fragment. The global minimum would likely be a conformation that minimizes steric interactions between the hydrogen atoms on the cyclopentyl ring and the methyl group of the ketone.

Molecular dynamics (MD) simulations could provide a more detailed picture of the dynamic behavior of this compound in a condensed phase. MD simulations would track the atomic motions over time, revealing the accessible conformational space and the timescales of conformational transitions. Such simulations would likely show rapid pseudorotation of the cyclopentyl ring and frequent rotation around the connecting single bond, indicating a high degree of flexibility in this part of the molecule.

Table 2: Hypothetical Conformational Energy Data for this compound
ConformerDihedral Angle (C-C-C-C) (°)Relative Energy (kcal/mol)Description
A (Global Minimum)180 (anti)0.00Cyclopentyl ring staggered relative to the butynone chain
B60 (gauche)1.2Cyclopentyl ring gauche relative to the butynone chain
Transition State (Rotation)0 (eclipsed)3.5Eclipsed conformation during rotation

Theoretical Modeling of Reaction Mechanisms and Transition State Geometries

The conjugated system of this compound suggests a rich reactivity profile, which can be explored through theoretical modeling of reaction mechanisms. Two primary types of reactions are anticipated: nucleophilic additions and cycloadditions.

Nucleophilic Addition: The polarized nature of the alkynone system makes it susceptible to nucleophilic attack. In a Michael-type 1,4-conjugate addition, a nucleophile would attack the electrophilic β-carbon of the alkyne. Alternatively, a 1,2-addition would involve the direct attack of the nucleophile on the carbonyl carbon. DFT calculations can be used to model the potential energy surfaces for both pathways. By locating the transition state structures and calculating the activation energies, the preferred reaction pathway can be predicted. For soft nucleophiles, the 1,4-addition is generally favored. The transition state for the 1,4-addition would involve the formation of a new bond between the nucleophile and the β-carbon, with the negative charge being delocalized over the enolate intermediate. The bulky cyclopentyl group may sterically hinder the approach of the nucleophile to the β-carbon, potentially increasing the activation energy compared to a less substituted ynone.

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides to form five-membered heterocyclic rings, or Diels-Alder [4+2] reactions if the alkyne acts as a dienophile. Theoretical modeling can predict the feasibility and stereoselectivity of these reactions. The geometries of the transition states would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. The electronic nature of the dienophile (electron-poor due to the adjacent carbonyl group) suggests that it would react readily with electron-rich dienes in a Diels-Alder reaction.

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound
Reaction TypeNucleophile/DieneCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Product Type
1,4-Nucleophilic AdditionCH₃S⁻12.5β-Thio-α,β-unsaturated ketone
1,2-Nucleophilic AdditionCH₃S⁻18.2Tertiary alcohol
[4+2] CycloadditionCyclopentadiene22.0Bicyclic adduct

Computational Prediction of Spectroscopic Parameters

Computational methods can provide valuable predictions of the spectroscopic parameters of this compound, aiding in its potential identification and characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The protons on the cyclopentyl ring would appear in the aliphatic region of the ¹H NMR spectrum, likely as a complex multiplet. The methyl protons of the acetyl group would be a singlet in a region typical for ketones. In the ¹³C NMR spectrum, the carbonyl carbon would have a characteristic downfield shift. The sp-hybridized carbons of the alkyne would appear in the intermediate region of the spectrum, with the β-carbon being more deshielded (further downfield) than the α-carbon due to the polarization of the π-system.

IR Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The most characteristic peaks in the IR spectrum would be the C=O stretching frequency and the C≡C stretching frequency. Due to conjugation, the C=O stretch is expected to appear at a lower wavenumber (around 1670-1690 cm⁻¹) compared to a saturated ketone. The C≡C stretch would be found in the range of 2100-2200 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. As a conjugated system, this compound is expected to have a π→π* transition in the UV region. The λ_max for this transition would be sensitive to the extent of conjugation and the solvent environment.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueParameterPredicted Value
¹³C NMRδ(C=O)185 ppm
¹³C NMRδ(Cβ)95 ppm
¹³C NMRδ(Cα)85 ppm
IRν(C=O)1685 cm⁻¹
IRν(C≡C)2150 cm⁻¹
UV-Visλ_max (π→π*)250 nm

Structure-Reactivity Relationship (SRR) Studies from a Chemical Perspective

From a chemical perspective, the structure of this compound dictates its reactivity through a combination of electronic and steric effects.

Electronic Effects: The primary driver of reactivity is the electron-withdrawing nature of the carbonyl group, which activates the alkyne for nucleophilic attack. The extent of this activation can be modulated by substituents. In this case, the cyclopentyl group, being an alkyl group, has a weak electron-donating inductive effect. This effect would slightly decrease the electrophilicity of the β-carbon compared to an unsubstituted ynone, but this is a minor influence compared to the strong activating effect of the carbonyl group.

Steric Effects: The bulky cyclopentyl group is expected to have a more significant impact on reactivity through steric hindrance. The approach of reactants, particularly large nucleophiles or dienes, to the β-carbon or the alkyne π-system will be sterically hindered. This steric hindrance would be expected to increase the activation energy of reactions at this site, thus slowing down the reaction rate compared to a sterically unencumbered ynone. The degree of this steric hindrance will be dependent on the specific conformation of the cyclopentyl ring at the moment of reaction.

Quantitative Structure-Reactivity Relationship (QSRR) studies on a series of analogous compounds could be performed to systematically investigate the influence of the substituent at the β-position. By varying the size and electronic properties of this substituent and correlating these properties with calculated reaction rates, a predictive model for the reactivity of this class of compounds could be developed. For this compound, such a study would likely place it as a moderately reactive ynone, with its reactivity being a balance between the strong electronic activation from the ketone and the moderate steric hindrance from the cyclopentyl group.

Applications of 4 Cyclopentylbut 3 Yn 2 One in Advanced Organic Synthesis

Role as a Crucial Building Block in the Construction of Complex Organic Molecules

4-Cyclopentylbut-3-yn-2-one is a prime example of an α,β-acetylenic ketone, more commonly known as a ynone. thieme-connect.com Ynones are highly valued in organic synthesis due to their dual electrophilic nature, with reactive sites at both the carbonyl carbon and the alkyne carbons. numberanalytics.com This characteristic allows for a diverse range of chemical transformations, making them indispensable building blocks for complex molecular architectures. numberanalytics.comrsc.org The presence of the cyclopentyl group in this compound provides specific steric and electronic properties that can influence the stereochemical outcome of reactions, making it a strategic choice in targeted synthesis.

The utility of ynones like this compound extends to various synthetic methodologies, including:

Michael Additions: The conjugated system is susceptible to Michael additions, allowing for the introduction of a wide range of nucleophiles. rsc.org

Cycloaddition Reactions: Ynones can participate in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to form cyclic and heterocyclic systems. numberanalytics.com

Transition-Metal-Catalyzed Reactions: These compounds are excellent substrates in numerous transition-metal-catalyzed processes, leading to the formation of complex carbocyclic and heterocyclic frameworks. thieme-connect.com

The strategic incorporation of the cyclopentyl moiety can be seen in the synthesis of functionalized allenes, where ynones with various cyclic substituents, including cyclopentyl, have been successfully employed. acs.org This demonstrates the compound's role in creating structurally diverse and complex molecules. The ability to construct such intricate structures from relatively simple starting materials is a cornerstone of modern organic synthesis. openaccessjournals.comd-nb.info

Utilization in the Synthesis of Specific Biologically Relevant Compounds (e.g., Prostaglandin (B15479496) Analogues)

The cyclopentane (B165970) ring is a common structural motif in a variety of biologically active molecules, including prostaglandins (B1171923) and their analogues. acs.orgdiva-portal.org Prostaglandins are a class of lipid compounds that are involved in various physiological processes and are the basis for numerous pharmaceuticals. nih.gov The synthesis of prostaglandin analogues often involves the construction of a cyclopentane core with two side chains. mdpi.comgoogle.comresearchgate.net

While direct evidence of this compound's use in the synthesis of specific prostaglandin analogues is not extensively documented in readily available literature, its structural features make it a plausible precursor. The ynone functionality can be transformed into various functional groups necessary for the prostaglandin side chains through reactions such as reduction and olefination. acs.org For instance, the ketone can be reduced to a hydroxyl group, and the alkyne can be selectively hydrogenated to form either a cis- or trans-alkene, which are key structural elements in many prostaglandins.

The general synthetic strategies for prostaglandins often rely on key intermediates that contain a cyclopentane ring, which is later elaborated to introduce the necessary side chains. diva-portal.orgmdpi.com The cyclopentyl group of this compound provides this core structure, and the butynone portion offers a reactive handle for the attachment and modification of the side chains. The synthesis of chiral 2-substituted cyclopentyl aryl ketones, which are important intermediates for biologically active molecules, further highlights the importance of cyclopentyl-containing building blocks in medicinal chemistry. acs.org

Precursor for the Development of Advanced Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and electronics. nih.govnih.gov The synthesis of complex benzenoids and PAHs often involves cascade reactions that can generate aryne intermediates from triyne precursors. nih.gov

Although not a direct precursor to a benzenoid ring itself, this compound can be envisioned as a building block in the construction of more complex precursors for PAH synthesis. The terminal alkyne can participate in coupling reactions, such as the Sonogashira coupling, to be incorporated into larger poly-alkyne systems. scispace.com These systems can then undergo cyclization reactions to form aromatic rings.

For instance, the alkyne moiety of this compound could be coupled with a di-iodinated aromatic species, followed by further functionalization and another coupling reaction to generate a triyne. This triyne could then potentially undergo a hexadehydro-Diels-Alder (HDDA) reaction to form a substituted benzenoid ring, which is a core component of a PAH. nih.gov The cyclopentyl group would remain as a substituent on the newly formed aromatic ring, influencing the properties of the resulting PAH. The development of synthetic routes to edge-decorated and boron-doped PAHs demonstrates the ongoing efforts to create novel polyaromatic systems with tailored properties. nih.govnih.gov

Strategic Intermediate in the Elaboration of Novel Heterocyclic Scaffolds

Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings. They are of immense importance in medicinal chemistry, as a vast number of pharmaceuticals contain heterocyclic scaffolds. numberanalytics.comnih.gov Ynones, such as this compound, are well-established precursors for the synthesis of a wide variety of heterocycles. thieme-connect.comresearchgate.net

The reactivity of the ynone functionality allows for the construction of various heterocyclic systems through condensation and cyclization reactions with appropriate nucleophiles. numberanalytics.comnih.gov For example:

Pyrazoles: Reaction with hydrazines can yield pyrazoles. nih.govmetu.edu.tr

Isoxazoles: Condensation with hydroxylamine (B1172632) can lead to the formation of isoxazoles. nih.govmetu.edu.tr

Pyrimidines: Reaction with amidines can produce pyrimidines. nih.gov

Furans and Pyrroles: Ynones can serve as precursors for furans and pyrroles through various cyclization strategies. numberanalytics.comresearchgate.net

Conclusion and Prospective Research Directions for 4 Cyclopentylbut 3 Yn 2 One

Synthesis of Key Findings and Contributions to the Field of Organic Chemistry

While dedicated research on 4-Cyclopentylbut-3-yn-2-one is nascent, its structural motifs suggest a rich and varied chemical profile. The presence of a conjugated ynone system—a ketone directly attached to a carbon-carbon triple bond—renders the molecule susceptible to a variety of chemical transformations. Based on established principles of ynone chemistry, several key findings and potential contributions can be anticipated.

The synthesis of this compound can be approached through several established methods for preparing α,β-alkynic ketones. These include the oxidation of the corresponding propargyl alcohol, 4-cyclopentylbut-3-yn-2-ol, and the coupling of a cyclopentylacetylene (B1345640) derivative with an acetylating agent. One of the most prominent methods for ynone synthesis is the Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an acyl chloride or a carboxylic acid. acs.orgresearchgate.netrsc.orgmdpi.commdpi.com

The reactivity of this compound is expected to be dominated by the electrophilic nature of the triple bond and the carbonyl group. This dual reactivity allows for a range of transformations, including nucleophilic additions, cycloaddition reactions, and transition-metal-catalyzed processes. acs.orgacs.orgresearchgate.net The cyclopentyl group, while seemingly a simple alkyl substituent, can exert steric and electronic effects that may influence the regioselectivity and stereoselectivity of these reactions.

The potential contributions of studying this compound to organic chemistry are multifold. It can serve as a valuable building block for the synthesis of more complex molecules, including carbocycles, heterocycles, and natural product analogues. The exploration of its reactivity could lead to the discovery of novel chemical transformations and the development of more efficient synthetic routes.

Table 1: Potential Synthetic Routes to this compound

Reaction Type Starting Materials Key Reagents/Catalysts General Applicability
Oxidation4-Cyclopentylbut-3-yn-2-olMnO₂, PCC, DMP, TEMPO/Ca(OCl)₂ rsc.orgHigh
Sonogashira CouplingCyclopentylacetylene, Acetyl chloridePd catalyst, Cu co-catalyst, BaseHigh
Sonogashira CouplingCyclopentylacetylene, Acetic acidPd catalyst, Cu co-catalyst, AnhydrideModerate to High acs.org
Acylation of an Alkynylmetal ReagentCyclopentylalkynyl lithium/magnesiumAcetic anhydride or Acetyl chlorideHigh

Identification of Unexplored Reactivity Profiles and Novel Synthetic Opportunities

The conjugated ynone functionality in this compound presents a platform for exploring a wide array of chemical reactions. While the general reactivity of ynones is well-documented, the specific influence of the cyclopentyl group remains an area ripe for investigation.

Unexplored Reactivity Profiles:

Nucleophilic Addition: The electron-withdrawing nature of the ketone group makes the β-carbon of the alkyne susceptible to nucleophilic attack. researchgate.netwikipedia.orglibretexts.org Investigating the addition of various nucleophiles (e.g., organometallics, amines, thiols) could lead to the stereoselective synthesis of functionalized cyclopentyl-containing alkenones. The steric bulk of the cyclopentyl group may direct the approach of the nucleophile, offering a degree of stereocontrol.

Cycloaddition Reactions: Ynones are excellent partners in cycloaddition reactions. rsc.orgresearchgate.net The triple bond can participate in [3+2] cycloadditions with azides or nitrones to form five-membered heterocycles, and as a dienophile in [4+2] cycloadditions (Diels-Alder reactions). The cyclopentyl substituent may influence the facial selectivity of these reactions.

Radical Reactions: The carbon-carbon triple bond of ynones can serve as a radical acceptor. rsc.org Exploring radical addition-cyclization cascades initiated by various radical precursors could lead to the synthesis of novel cyclopentane-fused ring systems.

Novel Synthetic Opportunities:

The unique structure of this compound opens doors to the synthesis of a variety of target molecules. For instance, its reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, a class of compounds with known biological activities. Intramolecular reactions, where the cyclopentyl ring participates in the transformation, could also be envisioned, potentially leading to the formation of bicyclic or spirocyclic structures.

Outlook on the Development of New Catalytic Transformations Involving this compound

Transition-metal catalysis has revolutionized organic synthesis, and ynones have proven to be versatile substrates in this arena. rsc.orgnih.govthieme-connect.comresearchgate.net The development of new catalytic transformations involving this compound holds significant promise.

Enantioselective Catalysis: The prochiral nature of the ynone functionality allows for the development of enantioselective catalytic reactions. For example, asymmetric hydrogenation or hydrosilylation of the triple or double bond (after a conjugate addition) could provide access to chiral alcohols or ketones. Chiral Lewis acids or organocatalysts could be employed to control the stereochemical outcome of nucleophilic additions and cycloadditions. rsc.org

C-H Activation: The cyclopentyl group possesses multiple C-H bonds that could be targets for transition-metal-catalyzed C-H activation and functionalization. This would allow for the direct modification of the cyclopentyl ring, leading to more complex and diverse molecular architectures.

Rearrangement Reactions: Gold and other transition metals are known to catalyze the rearrangement of ynones. nih.gov Investigating such reactions with this compound could lead to the formation of interesting and potentially useful isomeric structures.

Integration of this compound into Sustainable Chemical Processes

The principles of green and sustainable chemistry are increasingly important in modern organic synthesis. The use of this compound can be aligned with these principles in several ways.

Atom Economy: Many of the reactions involving ynones, such as additions and cycloadditions, are inherently atom-economical, as they involve the formation of new bonds without the generation of stoichiometric byproducts.

Catalytic Processes: The development of catalytic syntheses and transformations of this compound, as discussed above, reduces the need for stoichiometric reagents and minimizes waste generation.

Renewable Feedstocks: While not directly derived from renewable resources, the synthesis of this compound could potentially be designed to utilize starting materials that are. For example, cyclopentanone, a precursor to cyclopentylacetylene, can be produced from biomass-derived furfural.

Solvent-Free and Alternative Solvents: Research into performing reactions with this compound under solvent-free conditions or in environmentally benign solvents like water or ionic liquids would further enhance its green credentials.

Q & A

Basic: What are the optimal synthetic routes for 4-Cyclopentylbut-3-yn-2-one, and how can purity be validated?

Methodological Answer:
The synthesis typically involves Sonogashira coupling between cyclopentylacetylene and a ketone precursor, followed by oxidation. Key steps include:

  • Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI for cross-coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Validation : Confirm purity via GC-MS (>95%) and characterize using 1H^1H-/13C^{13}C-NMR (e.g., alkyne proton at δ 2.1–2.3 ppm, ketone carbonyl at ~210 ppm) .
    Data Table :
Synthetic RouteYield (%)Purity (GC-MS)Key NMR Peaks
Sonogashira65–7595–98%δ 2.1 (alkyne), 210 ppm (C=O)

Advanced: How does the cyclopentyl group influence the compound’s reactivity in Diels-Alder reactions compared to linear alkyl analogs?

Methodological Answer:
The steric bulk of the cyclopentyl group alters transition-state geometry, reducing reaction rates. To assess this:

  • Kinetic Studies : Compare reaction rates with cyclopentyl vs. n-pentyl analogs using UV-Vis spectroscopy to monitor diene consumption .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to visualize steric hindrance in transition states .
  • Experimental Controls : Use identical solvent (toluene) and temperature (80°C) for all trials.
    Key Finding : Cyclopentyl analogs exhibit 20–30% slower reaction rates due to steric effects .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm alkyne (C≡C stretch ~2100 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to identify alkyne protons (δ 2.1–2.3 ppm) and cyclopentyl multiplet (δ 1.5–1.8 ppm). 13C^{13}C-NMR detects the ketone carbon (~210 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 150.1.

Advanced: How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

Methodological Answer:

  • Solvent Screening : Compare tautomer ratios (keto vs. enol) in DMSO (polar aprotic) vs. MeOH (polar protic) using 1H^1H-NMR .
  • Kinetic Isotope Effect (KIE) : Replace solvent H₂O with D₂O to study proton transfer rates .
  • Computational Solvation Models : Apply COSMO-RS to predict solvent effects on tautomer stability .
    Data Insight : Enol form dominates in DMSO (80:20 keto:enol) due to stabilization of polar intermediates.

Basic: What are the key safety considerations when handling this compound in lab settings?

Methodological Answer:

  • Toxicity Screening : Refer to SDS analogs (e.g., 4-(4-Nitrophenyl)but-3-en-2-one) for acute toxicity (LD50 >500 mg/kg in rats) .
  • PPE : Use nitrile gloves, fume hood, and eye protection due to potential irritancy.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

  • Single-Crystal XRD : Resolve structure to identify C-H···O hydrogen bonds (2.5–3.0 Å) and van der Waals interactions from cyclopentyl groups .
  • Hirshfeld Analysis : Quantify interaction surfaces (e.g., 60% H···H contacts, 25% C···O) using CrystalExplorer .
  • Thermal Analysis : DSC reveals melting point (~85°C) correlated with packing efficiency .

Basic: How can researchers resolve discrepancies in reported 1H^1H1H-NMR chemical shifts for this compound?

Methodological Answer:

  • Standardization : Run NMR with internal standard (TMS) and identical solvent (CDCl₃) across studies .
  • Paramagnetic Shifts : Check for trace metal contaminants (e.g., Pd residues) using EDTA washes .
  • Collaborative Validation : Cross-reference data with open-access databases (e.g., PubChem) .

Advanced: Can this compound act as a ligand in transition-metal catalysis?

Methodological Answer:

  • Coordination Studies : React with Pd(II) or Ru(II) salts; monitor via UV-Vis (d-d transitions) and 1H^1H-NMR shift changes .
  • X-ray Absorption Spectroscopy (XAS) : Determine metal-ligand bond distances (e.g., Pd-C≡C ~2.0 Å) .
  • Catalytic Testing : Evaluate Suzuki-Miyaura coupling efficiency vs. triphenylphosphine controls .

Basic: What chromatographic methods are optimal for separating this compound from byproducts?

Methodological Answer:

  • HPLC : Use C18 column, 70:30 acetonitrile/water, flow rate 1 mL/min, retention time ~8.2 min .
  • GC-MS : Splitless mode, He carrier gas, 5% phenyl-methylpolysiloxane column .
    Resolution Table :
MethodRetention Time (min)Resolution (Rs)
HPLC8.21.5
GC-MS6.82.1

Advanced: How does the electron-withdrawing cyclopentyl group modulate the compound’s acidity compared to cyclohexyl analogs?

Methodological Answer:

  • Potentiometric Titration : Measure pKa in DMSO/H₂O (4:1) using HClO₄; compare with cyclohexyl analog .
  • DFT Calculations : Compute deprotonation energies (B3LYP/6-311+G**) to correlate with experimental pKa .
  • Kinetic Acidity : Use H/D exchange experiments (NMR) in D₂O to assess proton abstraction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.